SBI-115, commonly known as SBI-115, is a synthetic compound widely employed in scientific research as a selective antagonist of the Takeda G protein-coupled receptor 5 (TGR5) [, , , , , , ]. TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), plays a crucial role in various physiological processes, including bile acid homeostasis, glucose metabolism, and inflammatory responses [, , , , , , ]. By selectively inhibiting TGR5, SBI-115 serves as a valuable tool for investigating the specific roles of this receptor in both in vitro and in vivo studies.
SBI-115 functions as a potent and selective antagonist of the TGR5 receptor [, , , , , , ]. It binds to TGR5, effectively blocking the binding of endogenous TGR5 ligands such as bile acids. This competitive inhibition prevents the activation of downstream signaling pathways typically initiated by TGR5 activation. For instance, SBI-115 has been shown to counteract the TGR5-mediated increase in cyclic adenosine monophosphate (cAMP) levels [] and reverse the TGR5-induced reduction in triglyceride (TG) content [].
Hepatic Cystogenesis: SBI-115 has been investigated for its potential therapeutic benefits in polycystic liver diseases. Studies have shown that SBI-115 can inhibit TGR5-mediated cAMP production and cell proliferation in cystic cholangiocytes, suggesting its potential as a therapeutic agent to reduce hepatic cystogenesis [].
Lipid Metabolism: Research indicates that SBI-115 can influence lipid metabolism by inhibiting the TGR5 signaling pathway. In fatty-degenerated hepatocytes, SBI-115 treatment reversed the TGR5-induced reduction in TG content and affected the expression of key lipid metabolism regulators [].
Immune Response: Studies in hybrid grouper demonstrated that SBI-115 treatment exacerbated the inflammatory response and activated the NFκB signaling pathway, suggesting TGR5 plays a role in regulating immune responses in fish [].
Constipation: Research in a rat model of constipation indicated that SBI-115 reversed the therapeutic effects of paeoniflorin, suggesting TGR5 activation could be a potential therapeutic target for constipation [].
Rheumatoid Arthritis: SBI-115 was instrumental in demonstrating the role of TGR5 in the protective effects of Bifidobacterium pseudocatenulatum against rheumatoid arthritis. SBI-115 administration abrogated the beneficial effects of the probiotic, suggesting TGR5 activation is crucial for its therapeutic benefits [].
Hypertension: Studies in spontaneously hypertensive rats revealed that SBI-115 blocked the antihypertensive effects of taurocholic acid in the hypothalamic paraventricular nucleus, indicating a role for TGR5 in regulating blood pressure [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: